(2-Dimethylamino-phenyl)-acetic acid hydrochloride
CAS No.: 1956310-44-3
Cat. No.: VC11724581
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956310-44-3 |
|---|---|
| Molecular Formula | C10H14ClNO2 |
| Molecular Weight | 215.67 g/mol |
| IUPAC Name | 2-[2-(dimethylamino)phenyl]acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H13NO2.ClH/c1-11(2)9-6-4-3-5-8(9)7-10(12)13;/h3-6H,7H2,1-2H3,(H,12,13);1H |
| Standard InChI Key | OWMZHNRCNVCKIC-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=CC=C1CC(=O)O.Cl |
| Canonical SMILES | CN(C)C1=CC=CC=C1CC(=O)O.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The molecular formula of (2-dimethylamino-phenyl)-acetic acid hydrochloride is C₁₀H₁₄ClNO₂, with a molecular weight of 215.67 g/mol . Its structure comprises a phenyl ring substituted at the ortho position with a dimethylamino group (-N(CH₃)₂) and an acetic acid side chain (-CH₂COOH), protonated as a hydrochloride salt. Key identifiers include:
The hydrochloride salt improves aqueous solubility, a critical factor for reactivity in biological systems.
Spectral Data
Nuclear magnetic resonance (NMR) spectroscopy confirms its structure. In Example 1 of the synthesis patent , the proton NMR (400 MHz, D₂O) exhibits signals at:
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7.17 ppm (dt, 2H): Aromatic protons adjacent to the dimethylamino group.
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6.65 ppm (m, 2H): Remaining aromatic protons.
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3.55 ppm (t, 2H): Methylene group (-CH₂-) of the acetic acid moiety.
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3.00 ppm (s, 6H): Methyl groups of the dimethylamino substituent .
Synthesis and Optimization
Conventional Synthetic Routes
Early methods relied on reductive amination using formaldehyde and sodium cyanoborohydride, which posed safety risks due to the latter’s high flammability and formaldehyde’s carcinogenicity . These protocols also required ultrasonic assistance, complicating scalability .
Advanced Phase Transfer Catalysis Method
A patent-pending two-step approach eliminates hazardous reagents :
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Methyl Esterification: The starting material, substituted aminophenylacetic acid, undergoes esterification with thionyl chloride (SOCl₂) in methanol at 50–70°C for 10–14 hours, yielding methyl 2-(aminophenyl)acetate .
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N-Methylation: Under inert gas (e.g., argon), the ester reacts with an N-methylating agent (e.g., methyl p-toluenesulfonate or trimethyl phosphate) in the presence of a phase transfer catalyst (tetrabutylammonium bromide) and aqueous potassium hydroxide (2N) at 70–90°C for 4–8 hours .
Key Advantages:
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Safety: Avoids sodium cyanoborohydride.
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Operational Simplicity: No specialized equipment required beyond standard reflux apparatus .
Applications in Pharmaceutical Research
Drug Precursor and Building Block
The compound’s dual functional groups (–NH(CH₃)₂ and –COOH) enable diverse derivatization. It serves as a precursor for:
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Nonsteroidal Anti-Inflammatory Drug (NSAID) Analogs: Structural similarities to diclofenac (2-[2-(2,6-dichlorophenyl)aminophenyl]acetic acid) suggest potential anti-inflammatory activity .
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Neurological Agents: The dimethylamino group may facilitate blood-brain barrier penetration, supporting central nervous system drug development.
Comparative Analysis with Structural Analogs
| Feature | (2-Dimethylamino-phenyl)-acetic Acid Hydrochloride | Diclofenac |
|---|---|---|
| Substituents | Dimethylamino group at ortho position | Dichlorophenyl group at para |
| Biological Target | Potential COX inhibition | COX-1/COX-2 inhibition |
| Solubility | High (due to hydrochloride salt) | Moderate (free acid form) |
| Synthetic Complexity | Moderate (2-step synthesis) | High (multiple halogenations) |
This comparison underscores its utility as a simpler scaffold for anti-inflammatory agent development .
Future Directions
Further research should prioritize:
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Pharmacological Profiling: In vitro and in vivo studies to quantify efficacy and toxicity.
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Derivatization Libraries: Exploring modifications to the dimethylamino or carboxylic acid groups for enhanced bioactivity.
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Crystallographic Studies: Analyzing polymorphic forms to optimize formulation stability, as seen in diclofenac research .
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